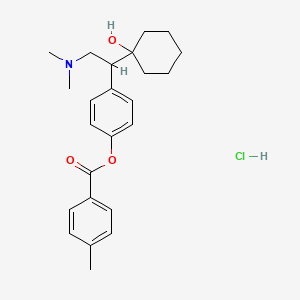
Carboxyatractyloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is about ten times more potent than its analog, atractyloside. This compound is known for its effectiveness in inhibiting oxidative phosphorylation and is considered more effective than atractyloside. This compound is found in various plants, including Xanthium species and Atractylis gummifera .
Wissenschaftliche Forschungsanwendungen
Carboxyatractyloside has several scientific research applications:
Chemistry: It is used as a tool to study mitochondrial function and the ADP/ATP translocase.
Biology: Researchers use it to investigate the role of mitochondria in cellular metabolism and apoptosis.
Medicine: It serves as a model compound to study mitochondrial diseases and potential therapeutic interventions.
Industry: This compound is explored for its potential use in developing novel acaricides for crop protection
Biochemische Analyse
Biochemical Properties
Carboxyatractyloside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Carboxyatractyloside can be synthesized through several steps. One key step involves labeling with tritiated potassium borohydride after oxidation of the primary alcohol of the glucose disulfate moiety using dicyclohexylcarbodiimide and phosphorus pentoxide under anhydrous conditions in a dimethyl sulfoxide medium . Industrial production methods often involve extraction from plants like Xanthium sibiricum and Atractylis gummifera .
Analyse Chemischer Reaktionen
Carboxyatractyloside undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
Carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a protein that facilitates the exchange of ADP and ATP across the mitochondrial inner membrane. This inhibition disrupts the mitochondrial membrane potential, leading to the opening of the permeability transition pore, loss of mitochondrial membrane potential, and induction of apoptosis . The compound stabilizes the nucleoside binding site of the translocase on the cytoplasmic side, preventing the exchange of matrix ATP and cytoplasmic ADP .
Vergleich Mit ähnlichen Verbindungen
Carboxyatractyloside is often compared with similar compounds such as atractyloside and bongkrekic acid. While atractyloside is effective in inhibiting oxidative phosphorylation, this compound is considered more potent and effective. Bongkrekic acid, another inhibitor of the ADP/ATP translocase, shares similar inhibitory properties but differs in its molecular structure and binding affinity .
Similar Compounds
- Atractyloside
- Bongkrekic acid
- Atractyligenin
Eigenschaften
CAS-Nummer |
33286-30-5 |
|---|---|
Molekularformel |
C31H46K2O18S2 |
Molekulargewicht |
849.0 g/mol |
IUPAC-Name |
(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |
InChI-Schlüssel |
RWEZIQDTEROURZ-WWJHHVHBSA-N |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
Isomerische SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
Kanonische SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
Aussehen |
Solid powder |
Verwandte CAS-Nummern |
33286-30-5 (di-potassium salt) |
Synonyme |
Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)





![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)






